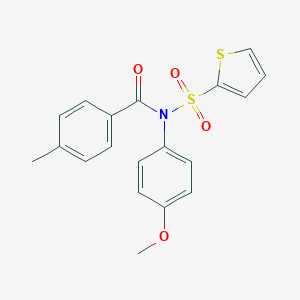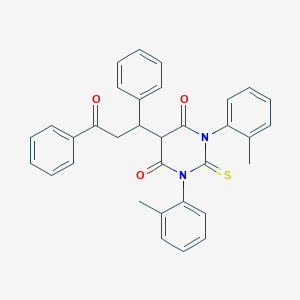
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide, also known as MMTS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMTS belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit certain enzymes and modulate various biological processes.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide involves the inhibition of enzyme activity through binding to the active site of the enzyme. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has been shown to interact with the zinc ion in the active site of carbonic anhydrase and metalloproteinases, thereby inhibiting their activity. The inhibition of these enzymes leads to the modulation of various biological processes, including cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit tumor cell growth and invasion, reduce inflammation, and protect neuronal cells from oxidative stress. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide in lab experiments is its ability to selectively inhibit enzyme activity, which allows for the study of specific biological processes. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide also has low toxicity and is stable under physiological conditions. However, one limitation of using N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide. One potential application is in the development of novel anti-cancer drugs that target carbonic anhydrase and metalloproteinases. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide may also have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to explore the full potential of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide and its mechanism of action in various pathological conditions.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its ability to selectively inhibit enzyme activity and modulate various biological processes makes it a valuable tool for the study of specific pathological conditions. Further studies are needed to fully explore the potential of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide and its mechanism of action.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide involves the reaction between 4-methylbenzoyl chloride and 4-methoxyaniline, followed by the reaction with thionyl chloride and sodium sulfite. The final product is obtained through purification and recrystallization processes.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various pathological conditions, including cancer, arthritis, and glaucoma. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has also been studied for its anti-inflammatory and neuroprotective effects.
Eigenschaften
Molekularformel |
C19H17NO4S2 |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-4-methyl-N-thiophen-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H17NO4S2/c1-14-5-7-15(8-6-14)19(21)20(16-9-11-17(24-2)12-10-16)26(22,23)18-4-3-13-25-18/h3-13H,1-2H3 |
InChI-Schlüssel |
JQKXSLGNDSOVTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)


![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)
